1-(3-Fluorobenzoyl)-1,4-diazepane
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Overview
Description
1-(3-Fluorobenzoyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms The presence of a fluorobenzoyl group at the 1-position of the diazepane ring imparts unique chemical and physical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorobenzoyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorobenzoyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Substituted products with nucleophiles replacing the fluorine atom.
Scientific Research Applications
1-(3-Fluorobenzoyl)-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzoyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorobenzoyl group can enhance the binding affinity of the compound to its target by forming additional interactions, such as hydrogen bonds or van der Waals forces. The diazepane ring can also contribute to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
- 1-(4-Fluorobenzoyl)-1,4-diazepane
- 1-(2-Fluorobenzoyl)-1,4-diazepane
- 1-(3-Chlorobenzoyl)-1,4-diazepane
Comparison: 1-(3-Fluorobenzoyl)-1,4-diazepane is unique due to the specific position of the fluorine atom on the benzoyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different substituents or substitution patterns, it may exhibit distinct chemical and biological properties, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
1,4-diazepan-1-yl-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-11-4-1-3-10(9-11)12(16)15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKTYJDNTSZEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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